molecular formula C14H17N5O3 B2395541 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034254-02-7

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2395541
CAS RN: 2034254-02-7
M. Wt: 303.322
InChI Key: XEQFYKBPAMAMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of protein kinase B (Akt) and glycogen synthase kinase 3β (GSK-3β), which are known to play a key role in the development of cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce angiogenesis. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone in lab experiments is its unique chemical structure, which allows it to selectively target certain enzymes and pathways. However, one of the major limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone. One of the most promising areas of research is the development of new analogs of this compound that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of 1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been achieved using different methods. One of the most common methods involves the reaction of 3-methoxypyrazine-2-carboxylic acid with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester. This ester is then reacted with 1-(pyrazol-1-yl)ethanone and 1-(pyrrolidin-1-yl)amine to yield the desired product.

Scientific Research Applications

1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-13-14(16-6-5-15-13)22-11-3-8-18(9-11)12(20)10-19-7-2-4-17-19/h2,4-7,11H,3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQFYKBPAMAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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